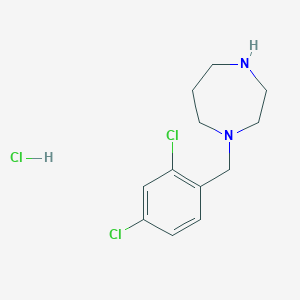

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride” is a chemical compound. It is a solid at room temperature and has a molecular weight of 227.52 .

Synthesis Analysis

The synthesis of similar compounds like “2,4 dichlorobenzyl chloride” involves organic synthesis intermediates and is widely used in fields such as agricultural chemicals, medicine, and organo-peroxide .Molecular Structure Analysis

The InChI code for this compound is “1S/C7H8Cl2N2.ClH/c8-6-2-1-5 (4-11-10)7 (9)3-6;/h1-3,11H,4,10H2;1H” and the InChI key is "CYFKAMFHYDGJRJ-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

Catalysis and Chemical Reactivity

- Olefin Epoxidation Catalysis : Manganese(III) complexes, including those with 1,4-diazepane derivatives, have been studied for their catalytic ability in olefin epoxidation reactions. These complexes show potential as chemoselective catalysts for specific olefins like cyclohexene and styrene (Sankaralingam & Palaniandavar, 2014).

Enzyme Model Studies

- Oxotransferase Enzyme Models : Asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including 1,4-diazepane variants, serve as functional models for molybdenum oxotransferase enzymes. These complexes provide insights into the reactivity and mechanism of these enzymes (Mayilmurugan et al., 2011).

Synthesis and Chemical Properties

- Synthetic Methods : Efficient methods for synthesizing substituted chiral 1,4-diazepanes, a class including 1-(2,4-Dichlorobenzyl)-1,4-diazepane, have been developed. These methods involve reductive amination and intramolecular cyclization (Das, Srivastava, & Panda, 2010).

- Microwave-Assisted Synthesis : Microwave irradiation has been utilized for the efficient synthesis of 1,4-diazepin-5-ones, leading to a variety of 1,4-diazepane derivatives (Wlodarczyk et al., 2007).

- Hydrogen Borrowing Syntheses : Innovative syntheses of 1,4-diazacycles, including diazepanes, have been reported using a (pyridyl)phosphine-ligated ruthenium(II) catalyst. This method is significant for making diazepanes generally inaccessible via other catalytic routes (Nalikezhathu et al., 2023).

Biological and Pharmacological Research

- Potential as CB2 Agonists : 1,4-diazepane compounds have been identified as potent cannabinoid receptor 2 (CB2) agonists, with a focus on optimizing metabolic stability for potential therapeutic applications (Riether et al., 2011).

Material Science and Coordination Chemistry

- Iron(III) Complex Studies : Iron(III) complexes with 1,4-diazepane ligands have been examined as functional models for catechol dioxygenase enzymes. These studies provide insight into the coordination chemistry and potential biomimetic applications (Mayilmurugan, Stoeckli-Evans, & Palaniandavar, 2008).

Safety and Hazards

作用機序

Target of Action

It is structurally similar to dichlorobenzyl alcohol , which is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

Based on its structural similarity to dichlorobenzyl alcohol, it may also act as an antiseptic, killing bacteria and viruses associated with mouth and throat infections .

Biochemical Pathways

It is suggested that it may have a role in the energy metabolism of cancer cells .

Result of Action

It is suggested that it may have a role in inducing apoptosis in cancer cells .

特性

IUPAC Name |

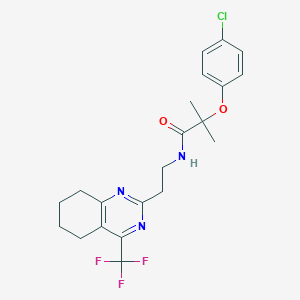

1-[(2,4-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKMRHTWEBIONG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=C(C=C(C=C2)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2409925.png)

![5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409928.png)

![[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2409929.png)

![3-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2409930.png)

![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B2409931.png)

![N-(2,3-Dimethylphenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2409935.png)

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic Acid](/img/structure/B2409939.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide](/img/structure/B2409940.png)

![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide](/img/structure/B2409942.png)

![[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate](/img/structure/B2409946.png)